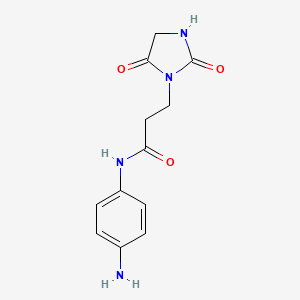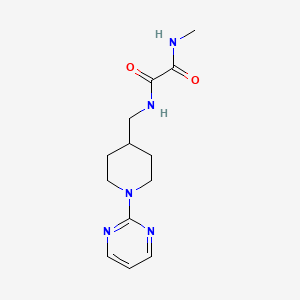![molecular formula C8H18ClNO2 B2983214 [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride CAS No. 2408968-41-0](/img/structure/B2983214.png)
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride: is a chemical compound with significant importance in scientific research. It is known for its versatility and various applications, ranging from drug synthesis to biomedical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride typically involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the cyclohexyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles under controlled conditions are employed.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Production of various alcohols.
Substitution: Introduction of functional groups like halides, amines, or hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate enzymatic activities and receptor functions, leading to various biological effects. The compound’s hydroxymethyl and amino groups play crucial roles in its binding affinity and activity .
Comparación Con Compuestos Similares
- [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol
- Cyclohexylmethanol derivatives
- Aminocyclohexane derivatives
Uniqueness: The presence of both hydroxymethyl and amino groups in [4-Amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride makes it unique compared to other similar compounds. This dual functionality allows for diverse chemical reactions and applications, enhancing its versatility in research and industry.
Propiedades
IUPAC Name |
[4-amino-1-(hydroxymethyl)cyclohexyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c9-7-1-3-8(5-10,6-11)4-2-7;/h7,10-11H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCVXMOIRCVQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(CO)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2983131.png)



![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2983137.png)



![2-[(3-chloro-4-fluorophenyl)(cyano)amino]-N-cyclopropylacetamide](/img/structure/B2983143.png)



![Ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2983149.png)

